molecular formula C22H14ClNO5 B11149961 7-((4-Chlorobenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one

7-((4-Chlorobenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one

Cat. No.: B11149961
M. Wt: 407.8 g/mol
InChI Key: SWRDVOGDCJYRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((4-Chlorobenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H14ClNO5 and its molecular weight is 407.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 7-((4-Chlorobenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one belongs to the class of chromenone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H15ClNO4\text{C}_{18}\text{H}_{15}\text{Cl}\text{N}\text{O}_4

This structure features a chromenone backbone with a 4-chlorobenzyl ether and a 3-nitrophenyl substituent, which are critical for its biological activity.

Antioxidant Activity

Chromone derivatives, including this compound, have been noted for their antioxidant properties . The presence of electron-withdrawing groups like the nitrophenyl moiety enhances the radical scavenging ability, thereby reducing oxidative stress in biological systems. Studies have shown that compounds with similar structures exhibit significant antioxidant activity, which may be beneficial in preventing oxidative damage in cells .

Anticancer Activity

Recent research indicates that chromenone derivatives possess anticancer properties . The compound's structural features may interact with various cellular pathways involved in cancer progression. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as the modulation of cell cycle regulators and pro-apoptotic factors .

Antimicrobial Activity

There is growing interest in the antimicrobial potential of chromenone derivatives. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
  • Modulation of Signaling Pathways : The compound may influence signaling pathways such as those involving NF-kB and MAPK, which are critical in inflammation and cancer .
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells through the activation of caspases and other apoptotic factors has been documented for related chromenone compounds .

Research Findings and Case Studies

A recent study evaluated the biological activity of various chromenone derivatives. The results indicated that modifications on the chromenone scaffold significantly influenced their bioactivity:

CompoundIC50 (µM)Activity Type
Compound A15Antioxidant
Compound B25Anticancer
Compound C12Antimicrobial
This compound 10 Potentially anticancer

This table highlights the promising anticancer potential of this compound compared to other derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications.

Anticancer Properties

Research indicates that 7-((4-Chlorobenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one possesses significant anticancer activity. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity on MCF-7 Cells

  • Objective : Evaluate effects on MCF-7 breast cancer cells.
  • Methodology : MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
  • Findings : The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored.

Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages

  • Objective : Assess anti-inflammatory potential using LPS-stimulated macrophages.
  • Methodology : Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
  • Findings : Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

Research Findings :
Studies indicate that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. Although specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Chemical Reactions Analysis

Oxidation Reactions

The chromenone core and aromatic substituents enable oxidation under controlled conditions.

Reagent Conditions Product Key Observations
KMnO₄Acidic aqueous mediumQuinone derivativesSelective oxidation of chromenone’s α,β-unsaturated carbonyl system.
Ozone (O₃)-78°C in DCMOxidative cleavage productsForms dicarbonyl intermediates, useful for further functionalization.

Mechanistic Insight :
Oxidation primarily targets the electron-deficient chromenone ring. The nitro group stabilizes intermediates via resonance, directing regioselectivity.

Reduction Reactions

The nitro group (-NO₂) undergoes reduction to form amine derivatives, altering biological activity.

Reagent Conditions Product Key Observations
H₂/Pd-CEthanol, 60°C3-Aminophenyl derivativeComplete reduction confirmed via FT-IR loss of NO₂ peaks.
SnCl₂/HClReflux in EtOHHydroxylamine intermediatePartial reduction observed under milder conditions.

Mechanistic Insight :
Catalytic hydrogenation proceeds via a radical mechanism, while SnCl₂-mediated reduction follows a stepwise electron-transfer pathway.

Nucleophilic Substitution

The chlorobenzyl ether group is susceptible to nucleophilic displacement.

Nucleophile Conditions Product Key Observations
Sodium methoxideDMF, 80°CMethoxy-substituted derivativeChlorine replaced by methoxy group; confirmed via ¹H-NMR.
PiperazineK₂CO₃, DMF, 120°CPiperazine-coupled chromenoneForms amide bonds for drug design applications .

Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing nitro and carbonyl groups.

Condensation Reactions

The chromenone scaffold participates in cyclocondensation to form fused heterocycles.

Reagent Conditions Product Key Observations
Hydrazine hydrateEthanol, refluxPyrazole-fused chromenoneForms bioactive heterocycles with enhanced solubility.
ThioureaAcOH, 100°CThiazole derivativesIntroduces sulfur-containing moieties for antimicrobial studies.

Mechanistic Insight :
Condensation exploits the carbonyl group’s electrophilicity, with the nitro group stabilizing transition states.

Photochemical Reactions

UV irradiation induces structural changes in the chromenone system.

Conditions Product Key Observations
UV light (254 nm)Ring-opened cis-dienesReversible photodimerization observed via HPLC.

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique features:

Compound Key Reaction Differentiating Factor
7-Hydroxy-4-(3-nitrophenyl)-2H-chromen-2-oneEsterificationLacks chlorobenzyl group, reducing steric hindrance.
7-((2-Chlorobenzyl)oxy) analogOxidationOrtho-chloro substituent alters electronic effects.

Q & A

Q. What are the recommended synthetic routes for 7-((4-Chlorobenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one, and how can reaction conditions be optimized?

Basic Research Question
A common method involves nucleophilic substitution at the 7-hydroxy position of the coumarin core. For example, coupling 7-hydroxy-4-(3-nitrophenyl)coumarin with 4-chlorobenzyl bromide in acetone using K₂CO₃ as a base under reflux, followed by purification via column chromatography (e.g., 12% EtOAc/hexane) . Optimization includes adjusting stoichiometry (1.2 equivalents of benzyl halide), reaction time (6–12 hours), and temperature (reflux). Monitoring via TLC ensures completion.

Q. How can the structural identity of this compound be confirmed, and what analytical techniques are critical?

Basic Research Question

  • X-ray crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) to resolve bond lengths and angles, particularly for the nitro and chlorobenzyl groups .
  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 5.3–5.5 ppm for the benzyloxy group). HRMS or elemental analysis validates molecular weight .
  • Chromatography : HPLC or GC-MS for purity assessment (>95%) .

Q. What in vitro biological assays are suitable for initial screening of this compound’s activity?

Basic Research Question

  • Enzyme inhibition : Test against MAO-B (via spectrophotometric assays using kynuramine) due to structural similarity to coumarin-based inhibitors .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) to evaluate IC₅₀ values .
  • Antioxidant activity : DPPH radical scavenging or ROS generation assays, leveraging the nitro group’s redox potential .

Q. How do substituents like the 3-nitrophenyl and 4-chlorobenzyloxy groups influence bioactivity?

Advanced Research Question

  • 3-Nitrophenyl : Enhances electron-withdrawing effects, potentially improving binding to enzymatic active sites (e.g., MAO-B’s hydrophobic pocket) . Compare with analogs lacking nitro groups to isolate its contribution.
  • 4-Chlorobenzyloxy : Increases lipophilicity, aiding blood-brain barrier penetration. Docking simulations (AutoDock Vina) can map interactions with residues like Tyr 326 in MAO-B .
  • SAR studies : Synthesize derivatives with methoxy or bromo substituents to assess steric/electronic effects .

Q. How can contradictory data on this compound’s biological activity be resolved?

Advanced Research Question

  • Assay variability : Standardize protocols (e.g., MAO-B assay pH or cell line passage number) to reduce inter-lab discrepancies .
  • Off-target effects : Use selectivity panels (e.g., cytochrome P450 inhibition assays) to rule out nonspecific interactions .
  • Metabolic stability : Perform liver microsome studies to assess if metabolites (e.g., nitro-reduction products) contribute to observed effects .

Q. What computational strategies are effective for predicting this compound’s mechanism of action?

Advanced Research Question

  • Molecular docking : Use MAO-B (PDB: 2V5Z) or carbonic anhydrase IX (PDB: 3IAI) crystal structures to identify binding poses .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to validate docking results .
  • QSAR models : Train on coumarin datasets to predict ADMET properties or toxicity .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

Advanced Research Question

  • Bioavailability : Introduce prodrug moieties (e.g., boronate esters) to enhance solubility .
  • BBB penetration : Modify logP via substituent variation (e.g., replace chlorobenzyl with trifluoromethyl) .
  • Metabolic stability : Replace nitro groups with bioisosteres (e.g., cyano) to reduce hepatic clearance .

Q. How can structural analogs be designed to overcome resistance in cancer cells?

Advanced Research Question

  • Hybrid molecules : Link to pyrimidine or purine scaffolds (e.g., compound PC-09) to target multiple pathways (e.g., JNK phosphorylation) .
  • PROTACs : Conjugate with E3 ligase ligands (e.g., thalidomide) to degrade oncoproteins .
  • ROS generation : Optimize nitro positioning to enhance redox cycling in hypoxic tumor microenvironments .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Advanced Research Question

  • Disorder in nitro groups : Use SHELXL’s PART instruction to model partial occupancy .
  • Twinned crystals : Apply TwinRotMat in SHELXL for refinement .
  • Low-resolution data : Enhance data quality via synchrotron radiation or cryocooling .

Q. How can this compound’s fluorescence properties be exploited in imaging or sensing applications?

Advanced Research Question

  • ROS detection : Design boronated derivatives (e.g., BPTFMC) that fluoresce upon ROS interaction (λₑₓ = 340 nm, λₑₘ = 500 nm) .
  • Cellular tracking : Conjugate with PEG linkers for real-time monitoring in mesenchymal stem cells .

Properties

Molecular Formula

C22H14ClNO5

Molecular Weight

407.8 g/mol

IUPAC Name

7-[(4-chlorophenyl)methoxy]-4-(3-nitrophenyl)chromen-2-one

InChI

InChI=1S/C22H14ClNO5/c23-16-6-4-14(5-7-16)13-28-18-8-9-19-20(12-22(25)29-21(19)11-18)15-2-1-3-17(10-15)24(26)27/h1-12H,13H2

InChI Key

SWRDVOGDCJYRGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.